Divergent Mitsunobu Reaction Pathways: Xylo vs. Ribo Configuration at C-3′
Under identical Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate), 1,2-O-isopropylidene-α-D-xylofuranose (xylo-configured) undergoes cyclodehydration to produce oxetane 17 in 85% isolated yield. In contrast, 1,2-O-isopropylidene-α-D-ribofuranose (ribo-configured) yields pyrazolidine derivative 19 in 80% yield—a structurally distinct product arising from a divergent mechanistic pathway rather than a simple yield differential [1]. This demonstrates that the C-3′ stereochemistry (xylo 3S vs. ribo 3R) is not a conservative substitution but a determinant of reaction outcome.
| Evidence Dimension | Mitsunobu reaction product identity and yield |
|---|---|
| Target Compound Data | 1,2-O-Isopropylidene-α-D-xylofuranose → oxetane 17 in 85% yield |
| Comparator Or Baseline | 1,2-O-Isopropylidene-α-D-ribofuranose → pyrazolidine derivative 19 in 80% yield |
| Quantified Difference | 85% vs. 80% yield of structurally distinct products; divergent reaction pathways (cyclodehydration vs. pyrazolidine formation) |
| Conditions | Triphenylphosphine + diethyl azodicarboxylate (Mitsunobu conditions); products confirmed by 31P NMR |
Why This Matters
Proof that C-3′ stereochemistry dictates reaction fate, not merely yield—substituting ribo for xylo tetraacetate generates an entirely wrong product scaffold.
- [1] Moravcova J, Rollin P, Lorin C, Gardon V, Čapková J, Mazáč J. Mechanism of Regioselective Mitsunobu Thiofunctionalization of Pentofuranoses. Journal of Carbohydrate Chemistry, 1997; 16: 113–127. View Source
